

Application Note: Scalable Synthesis of N-(2-Methoxyethyl)sulfamide

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Compound of Interest

Compound Name: *N*-(2-Methoxyethyl)sulfamide

Cat. No.: B8422290

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Abstract

This application note details a robust, scalable protocol for the synthesis of **N-(2-Methoxyethyl)sulfamide** (CAS: 105672-75-5), a critical pharmacophore in the development of carbonic anhydrase inhibitors and anticonvulsant agents. Unlike traditional routes utilizing unstable sulfamoyl chlorides or corrosive chlorosulfonyl isocyanate (CSI), this protocol utilizes a trans-sulfamoylation strategy with sulfamide (

) . This method offers superior atom economy, reduced hazardous waste generation, and a simplified purification workflow suitable for multi-gram to kilogram scale-up.

Introduction & Strategic Route Selection

The sulfamide moiety (

) is a bioisostere of the sulfonamide group, offering unique hydrogen-bonding capabilities and metabolic stability. In the context of **N-(2-Methoxyethyl)sulfamide**, the ether side chain improves aqueous solubility and blood-brain barrier (BBB) permeability.

Comparative Route Analysis

Method	Reagents	Scalability	Pros	Cons
A. Trans-sulfamoylation (Recommended)	Sulfamide + Amine	High	Stable reagents, high atom economy, "green" solvents.	Requires ammonia management (off-gassing).
B. Sulfamoyl Chloride	+ Amine	Low	Fast reaction at low temp.	Reagent is unstable/explosiv e; difficult to source/store.
C. CSI Hydrolysis	CSI + Amine Hydrolysis	Medium	High reactivity.	CSI is corrosive, expensive, and moisture- sensitive.
D. Sulfuryl Chloride	+ Amine +	Medium	Cheap starting materials.	Poor selectivity (formation of symmetric sulfamides).

Decision: Method A is selected for this protocol due to its operational safety and the commercial availability of stable sulfamide.

Reaction Mechanism & Pathway[1]

The reaction proceeds via a nucleophilic attack of the primary amine (2-methoxyethylamine) on the sulfur atom of sulfamide, followed by the elimination of ammonia. This equilibrium is driven to completion by the thermal removal of volatile ammonia.



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Figure 1: Mechanistic pathway of the trans-sulfamoylation reaction.

Experimental Protocol

Materials & Equipment

- Reagents:
 - 2-Methoxyethylamine (CAS: 109-85-3): >99% purity.
 - Sulfamide (CAS: 7803-58-9): >98% purity.[1]
 - Solvent: 1,4-Dioxane (anhydrous) or Pyridine (for difficult substrates; Dioxane is preferred for easier workup).
- Equipment:
 - Three-neck round-bottom flask equipped with a mechanical stirrer.
 - Reflux condenser.
 - Gas trap (scrubber) containing dilute HCl to neutralize evolved ammonia.
 - Rotary evaporator.[2]

Stoichiometry Table

Component	MW (g/mol)	Equivalents	Mass/Vol (Scale: 100 mmol)	Role
Sulfamide	96.11	1.0	9.61 g	Electrophile
2-Methoxyethylamine	75.11	1.2	9.01 g (~10.4 mL)	Nucleophile
1,4-Dioxane	-	-	100 mL (1.0 M)	Solvent

Step-by-Step Procedure

- Setup: In a 250 mL three-neck flask, charge Sulfamide (9.61 g, 100 mmol) and 1,4-Dioxane (100 mL). Stir until the sulfamide is partially suspended/dissolved.
- Addition: Add 2-Methoxyethylamine (10.4 mL, 120 mmol) dropwise over 10 minutes at room temperature. Note: A slight exotherm may be observed.
- Reaction: Heat the mixture to reflux (). Maintain reflux for 6–12 hours.
 - Critical Control Point: Ensure the top of the condenser is connected to the HCl scrubber. Nitrogen sweep can help remove evolved ammonia and drive the reaction to completion.
 - Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The disappearance of sulfamide and the formation of the product () indicates completion.
- Workup:
 - Cool the reaction mixture to room temperature.
 - Concentrate the solution under reduced pressure to remove dioxane and excess amine.
 - The residue will likely be a viscous oil or semi-solid.
- Purification:
 - Dissolve the residue in minimal hot Ethyl Acetate (EtOAc).
 - Add Hexanes or Diethyl Ether dropwise until turbidity is observed.
 - Cool to overnight to induce crystallization.
 - Filter the white crystalline solid and wash with cold hexanes.

- Alternative: If the product remains an oil, perform a silica gel column chromatography (Gradient: 0-5% MeOH in DCM).

Analytical Specifications

- Appearance: White crystalline solid or colorless viscous oil (hygroscopic).

- NMR (400 MHz, DMSO-

):

6.50 (s, 2H,

), 6.80 (t, 1H,

), 3.40 (t, 2H,

), 3.25 (s, 3H,

), 3.10 (q, 2H,

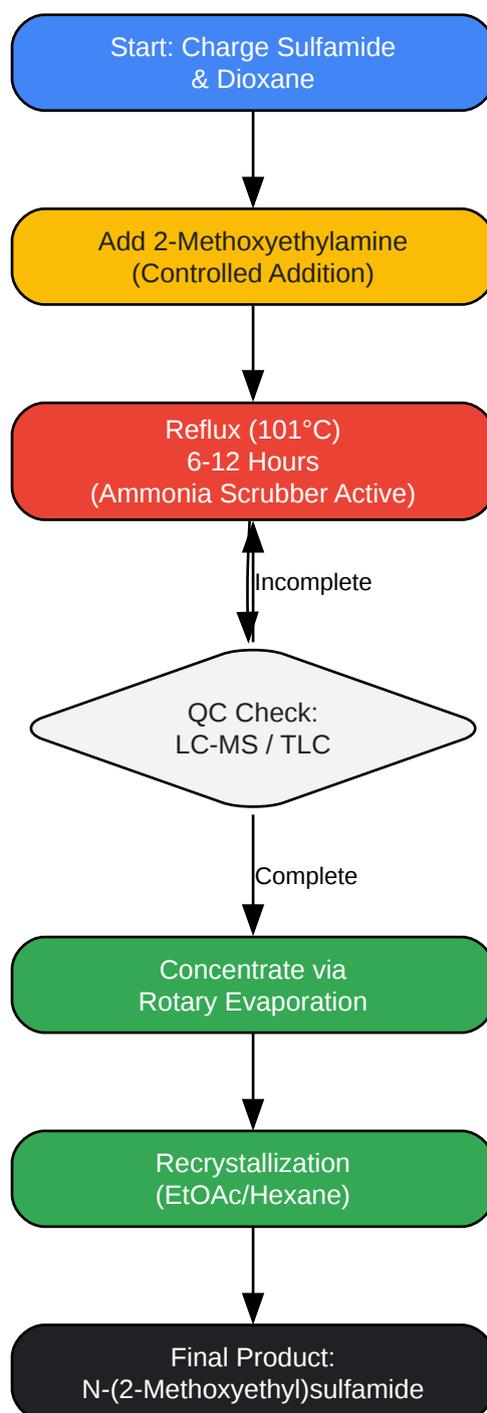
).

- MS (ESI): Calculated for

: 154.19; Found: 155.1

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Process Workflow & Safety



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Figure 2: Operational workflow for the synthesis process.

Safety & Hazards

- Ammonia Evolution: The reaction generates stoichiometric quantities of ammonia gas. Adequate ventilation and scrubbing are mandatory.
- Thermal Hazard: Dioxane is a flammable peroxide-forming solvent. Test for peroxides before use and use an inert atmosphere ().
- Chemical Handling: 2-Methoxyethylamine is corrosive and toxic. Wear appropriate PPE (gloves, goggles, lab coat).

Troubleshooting Guide

Issue	Possible Cause	Solution
Low Yield	Incomplete ammonia removal.	Increase nitrogen sweep rate; ensure vigorous reflux.
Symmetric Dimer	Excess amine or too high temp.	Strictly control stoichiometry (1.2 eq amine); add amine slowly.
Oily Product	Residual solvent or impurities.	Dry under high vacuum for 24h; use seed crystals if available.

References

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Sources

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- 2. Preparation of sulfonamides from N-silylamines - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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